molecular formula C8H12O2 B1207412 9-Oxabicyclo[4.2.1]non-7-en-1-ol

9-Oxabicyclo[4.2.1]non-7-en-1-ol

Cat. No.: B1207412
M. Wt: 140.18 g/mol
InChI Key: VLZDYGDTNNCQSZ-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Bridged Polycyclic Ethers

Bridged polycyclic ethers are a class of organic compounds characterized by their intricate three-dimensional structures, where two rings share non-adjacent carbon atoms. These frameworks are not merely chemical curiosities; they form the core of numerous naturally occurring and biologically active molecules. nih.gov The 9-oxabicyclo[4.2.1]nonane skeleton, a key feature of the title compound, is a prominent example of such a bridged system. nih.gov The synthesis and manipulation of these structures are fundamental challenges in organic chemistry, often requiring sophisticated strategies to control stereochemistry and regioselectivity. nih.gov The development of methods for their construction is crucial for accessing new chemical space and enabling the synthesis of complex target molecules. nih.gov

Historical Development of Research on 9-Oxabicyclo[4.2.1]non-7-en-1-ol and Related Core Structures

Research into the synthesis of the 9-oxabicyclo[4.2.1]nonane core has evolved over several decades. Early methods often relied on transannular cyclization reactions of cyclooctene (B146475) derivatives. For instance, the reaction of 4-cycloocten-1-ol with mercury(II) acetate (B1210297) can lead to the formation of the 9-oxabicyclo[4.2.1]nonane skeleton, among other products. beilstein-journals.org The regioselectivity of such reactions can be influenced by the reaction conditions, highlighting the subtleties involved in controlling these transformations. beilstein-journals.org More contemporary approaches have focused on developing more efficient and stereoselective methods. For example, titanium tetrachloride-mediated tandem reactions have been employed to construct benzo-fused 9-oxabicyclo[4.2.1]nonane derivatives with high diastereoselectivity. nih.govpurdue.edu These advancements have provided greater access to this important heterocyclic scaffold.

The compound this compound itself has been utilized as a key starting material in the synthesis of other valuable molecules. A notable example is its use in the concise synthesis of 5-(4-hydroxybutyl)-2(5H)-furanone, a precursor for the formal total synthesis of (+)-dubiusamine A. acs.orgnih.govfigshare.com This transformation involves a novel oxidative fragmentation mediated by Koser's reagent [PhI(OH)OTs]. acs.orgnih.gov

Structural Features and Stereochemical Considerations of the this compound System

The structure of this compound is defined by a bicyclic system containing a seven-membered and a five-membered ring fused together, with an oxygen atom acting as the bridge. The presence of a double bond in the seven-membered ring and a hydroxyl group at one of the bridgehead carbons introduces specific reactivity and stereochemical complexity. The relative stereochemistry of substituents on the bicyclic framework is a critical aspect, often determined using techniques like X-ray crystallography and NMR spectroscopy. nih.govresearchgate.net For instance, in the synthesis of related benzo-fused 9-oxabicyclo[4.2.1]nonane derivatives, the relative stereochemistry was confirmed by X-ray crystal structure analysis. purdue.edu The constrained nature of the bicyclic system dictates the approach of reagents, often leading to highly stereoselective reactions.

Current Research Landscape and Outstanding Challenges for this compound

Current research continues to explore the reactivity and synthetic utility of this compound and its derivatives. One area of focus is its participation in rearrangement reactions. For example, its reaction with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate results in an unusually facile intramolecular rearrangement to produce a caprolactone (B156226) derivative. researchgate.netgumushane.edu.tr This transformation highlights the unique chemical behavior imparted by the bicyclic framework.

Despite the progress made, challenges remain in the synthesis and application of these compounds. The development of even more efficient and enantioselective methods for the construction of the 9-oxabicyclo[4.2.1]nonane core is an ongoing pursuit. Furthermore, exploring the full potential of this compound as a building block for the synthesis of a wider range of complex natural products and medicinally relevant molecules remains a key objective for synthetic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

9-oxabicyclo[4.2.1]non-7-en-1-ol

InChI

InChI=1S/C8H12O2/c9-8-5-2-1-3-7(10-8)4-6-8/h4,6-7,9H,1-3,5H2

InChI Key

VLZDYGDTNNCQSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C=CC(C1)O2)O

Synonyms

9-oxabicyclo(4.2.1)non-7-en-1-ol

Origin of Product

United States

Synthetic Methodologies for 9 Oxabicyclo 4.2.1 Non 7 En 1 Ol and Its Derivatives

Retrosynthetic Analysis of the 9-Oxabicyclo[4.2.1]non-7-en-1-ol Scaffold

A retrosynthetic analysis of the this compound core reveals key strategic disconnections that point towards logical starting materials and synthetic pathways.

Strategic Disconnections and Precursor Identification

The primary disconnection of the 9-oxabicyclo[4.2.1]nonane ring system involves the ether linkage. This bond can be conceptually cleaved to reveal a cyclooctane-based precursor. For this compound, this disconnection leads to a hydroxyl- and an enol-functionalized cyclooctene (B146475) derivative. A common and effective strategy is the intramolecular cyclization of a suitably functionalized cyclooctene derivative.

A key precursor identified through this analysis is a cyclooctenol derivative. For instance, the cyclization of 4-cycloocten-1-ol can lead to the formation of the 9-oxabicyclo[4.2.1]nonane skeleton. beilstein-journals.org The introduction of the double bond at the 7-position and the hydroxyl group at the bridgehead carbon (C1) requires strategic functionalization of the cyclooctene precursor.

Another significant retrosynthetic approach involves the transannular O-heterocyclization of cycloocta-1,5-diene (B8815838). researchgate.net This strategy leverages the proximity of the double bonds in the cyclooctadiene ring to install the oxygen bridge across the ring. Subsequent functional group manipulations would then be necessary to arrive at the target compound.

Table 1: Key Retrosynthetic Disconnections and Precursors

Target CompoundDisconnection StrategyKey Precursor(s)
This compoundIntramolecular EtherificationFunctionalized Cyclooctenol
9-Oxabicyclo[4.2.1]nonane CoreTransannular CyclizationCycloocta-1,5-diene

Stereochemical Control in Retrosynthetic Planning

The stereochemistry of the 9-oxabicyclo[4.2.1]nonane system is a critical consideration in synthetic planning. The bridged nature of the molecule creates distinct stereochemical relationships between substituents. For instance, in the synthesis of related diol derivatives, lipase-catalyzed transformations have been employed to achieve high enantioselectivity. researchgate.net

In planning the synthesis of this compound, the stereochemistry at the bridgehead carbons (C1 and C6) and any substituents on the cyclooctene ring must be carefully controlled. The choice of cyclization strategy and the stereochemistry of the starting materials will directly influence the stereochemical outcome of the final product. For example, TiCl₄-mediated tandem carbonyl or imine addition followed by a Friedel–Crafts cyclization has been shown to produce benzo-fused 9-oxabicyclo[4.2.1]nonane derivatives with high diastereoselectivity. acs.orgnih.gov This highlights the potential of Lewis acid-promoted cyclizations to control stereochemistry.

Classical and Established Synthetic Routes

Established methods for the synthesis of the 9-oxabicyclo[4.2.1]nonane core often rely on multi-step sequences starting from readily available cyclic precursors.

Multi-Step Linear Syntheses

A common linear synthesis approach involves the functionalization of cyclooctadiene. For example, the treatment of cycloocta-1,5-diene with peracids can lead to the formation of monoepoxides. These epoxides can then undergo transannular O-heterocyclization to form the 9-oxabicyclo[3.3.1]nonane and 9-oxabicyclo[4.2.1]nonane skeletons. Subsequent saponification of any resulting esters yields the corresponding diols. researchgate.net Further chemical transformations would be required to introduce the specific functionality of this compound.

Another established route is the oxymercuration of cyclooctenols. The cyclization of 4-cycloocten-1-ol using mercury(II) acetate (B1210297) has been shown to produce a mixture of 9-oxabicyclo[3.3.1]nonane and 9-oxabicyclo[4.2.1]nonane. beilstein-journals.org The regioselectivity of this reaction can be influenced by the reaction conditions. The presence of sodium acetate, for instance, favors the formation of the [4.2.1] isomer. beilstein-journals.org

Convergent and Divergent Synthetic Strategies

Divergent synthetic strategies offer an efficient way to access a variety of bicyclic ether derivatives from a common intermediate. For instance, a mixture of endo,endo-9-oxabicyclo[4.2.1]nonane-2,5-diol and endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol can be prepared from cycloocta-1,5-diene. researchgate.net These isomeric diols can then be separated and individually functionalized to yield a range of derivatives. This approach allows for the exploration of structure-activity relationships by creating a library of related compounds from a single starting material.

A convergent strategy, on the other hand, would involve the coupling of two or more fragments to construct the bicyclic core in a more direct manner. While less common for this specific scaffold, convergent approaches in the synthesis of other complex polycyclic ethers have been reported and could potentially be adapted. sigmaaldrich.com

Modern Catalytic Approaches to this compound

Modern synthetic methods are increasingly focused on the use of catalytic systems to improve efficiency, selectivity, and sustainability.

One notable modern approach is the use of Lewis acids to promote cyclization reactions. For example, titanium tetrachloride (TiCl₄) has been effectively used to mediate a tandem carbonyl or imine addition and Friedel–Crafts cyclization to synthesize benzo-fused 9-oxabicyclo[4.2.1]nonane derivatives in good to excellent yields and with high diastereoselectivity. acs.orgnih.govnih.gov This methodology demonstrates the power of catalysis in constructing complex bicyclic systems with controlled stereochemistry.

Enzymatic catalysis also presents a powerful tool for the stereoselective synthesis of this class of compounds. Lipases, for instance, have been successfully employed in the enantioselective hydrolysis and acetylation of 9-oxabicyclononanediol derivatives, allowing for the preparation of enantiopure compounds. researchgate.net This biocatalytic approach offers a green and highly selective alternative to traditional chemical methods for achieving stereocontrol.

Furthermore, a novel oxidative fragmentation of this compound itself, mediated by [PhI(OH)OTs] (Koser's reagent), has been utilized in the concise synthesis of 5-(4-hydroxybutyl)-2(5H)-furanone, which is a precursor for the formal total synthesis of (+)-dubiusamine A. acs.org This demonstrates the utility of the target compound as a valuable synthetic intermediate.

Table 2: Summary of Synthetic Approaches

Synthetic ApproachKey Reagents/CatalystsStarting Material ExampleProduct TypeReference(s)
Oxymercuration-CyclizationHg(OAc)₂, NaBH₄4-Cycloocten-1-ol9-Oxabicyclo[4.2.1]nonane beilstein-journals.org
Transannular O-HeterocyclizationPeracidsCycloocta-1,5-diene9-Oxabicyclononanediols researchgate.net
Lewis Acid-Catalyzed Tandem ReactionTiCl₄BenzyldihydrofuransBenzo-fused 9-Oxabicyclo[4.2.1]nonanes acs.orgnih.gov
Lipase-Catalyzed ResolutionLipase (B570770) from Candida antarcticaRacemic 9-OxabicyclononanediolsEnantiopure Diols/Monoacetates researchgate.net
Oxidative Fragmentation[PhI(OH)OTs]This compound5-(4-hydroxybutyl)-2(5H)-furanone acs.org

Transition Metal Catalysis

Transition metal catalysis offers powerful and versatile methods for the construction of complex molecular architectures like the 9-oxabicyclo[4.2.1]nonane skeleton. Gold and mercury catalysts have proven particularly effective in mediating specific cyclization reactions to afford this bicyclic system.

Gold-Catalyzed Cyclization Pathways

Gold catalysts, known for their soft Lewis acidity, are adept at activating alkynes and allenes towards nucleophilic attack, enabling a range of cyclization reactions. mdpi.com While direct gold-catalyzed synthesis of this compound is not extensively documented in the provided results, related gold-catalyzed cyclizations highlight the potential of this approach. For instance, gold(I) complexes have been shown to catalyze the cycloisomerization of 2-alkynyl-1,5-diols, leading to the formation of related bicyclic ether systems. beilstein-journals.org Furthermore, gold-catalyzed intramolecular hydroamination and other cyclization cascades have been developed to create various heterocyclic and polycyclic structures. beilstein-journals.orgntnu.edu These methodologies underscore the capability of gold catalysis to orchestrate complex bond formations under mild conditions, suggesting its applicability in targeted syntheses of this compound derivatives from appropriately designed precursors.

Mercury(II)-Salt-Mediated Cyclizations and Regioselectivity

Mercury(II) salts are effective reagents for promoting intramolecular oxymercuration reactions, a classic method for the synthesis of cyclic ethers. The cyclization of 4-cycloocten-1-ol using mercury(II) acetate presents a direct route to the 9-oxabicyclo[4.2.1]nonane skeleton. beilstein-journals.orgresearchgate.net A key aspect of this transformation is the remarkable control over regioselectivity. The reaction can be directed to selectively form either the 9-oxabicyclo[4.2.1]nonane or the 9-oxabicyclo[3.3.1]nonane isomer depending on the reaction conditions. Specifically, the presence of sodium acetate (NaOAc) and subsequent reduction with sodium borohydride (B1222165) (NaBH4) favors the formation of the desired 9-oxabicyclo[4.2.1]nonane product. beilstein-journals.orgresearchgate.net In the absence of sodium acetate, the reaction exclusively yields the [3.3.1] isomer. beilstein-journals.orgresearchgate.net This level of control is crucial for the selective synthesis of the target molecule.

ReactantReagentsProduct(s)Key Observation
4-cycloocten-1-ol1. Hg(OAc)2, NaOAc 2. NaBH49-oxabicyclo[4.2.1]nonaneRegioselective formation of the [4.2.1] isomer. beilstein-journals.orgresearchgate.net
4-cycloocten-1-ol1. Hg(OAc)2 2. NaBH49-oxabicyclo[3.3.1]nonaneExclusive formation of the [3.3.1] isomer. beilstein-journals.orgresearchgate.net

Organocatalysis in this compound Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. The formation of this compound can be achieved through an organocatalytic approach. It has been noted that 4-hydroxycyclooct-2-enone exists in a tautomeric equilibrium with this compound, with the bicyclic hemiacetal being the major tautomer. electronicsandbooks.com This equilibrium allows for the application of organocatalytic methods to generate chiral derivatives. For instance, a sequential organocatalytic asymmetric Toste-Kornblum-DeLaMare rearrangement has been utilized to access highly enantiomerically enriched derivatives. electronicsandbooks.com This demonstrates the potential of organocatalysis to control the stereochemistry of the 9-oxabicyclo[4.2.1]nonane core.

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, particularly lipases, have been successfully employed in the preparation of enantiopure derivatives of 9-oxabicyclo[4.2.1]nonane systems.

Chemoenzymatic Enantiocontrolled Synthesis Approaches

Chemoenzymatic strategies combine the efficiency of chemical synthesis with the high selectivity of enzymatic transformations. This approach is particularly valuable for the synthesis of optically active compounds. While a direct chemoenzymatic synthesis of this compound is not detailed in the provided results, the principles of chemoenzymatic synthesis are well-established for creating chiral building blocks. escholarship.orgiranchembook.ir For example, the use of enzymes to resolve racemic mixtures or to perform enantioselective transformations on prochiral substrates is a common strategy. This could be applied to precursors of this compound to generate enantiomerically pure forms of the target molecule.

Lipase-Catalyzed Transformations for Enantiopure Derivatives

Lipases are versatile enzymes that can catalyze a variety of reactions, including hydrolysis and esterification, with high enantioselectivity. nih.govmdpi.com These enzymes have been instrumental in the kinetic resolution of racemic mixtures containing the 9-oxabicyclo[4.2.1]nonane skeleton. For instance, the enantioselective hydrolysis of diacetates of 9-oxabicyclononanediol derivatives using lipases from Candida antarctica (CAL) or Candida rugosa (CRL) allows for the separation of enantiomers. researchgate.net Similarly, lipase-catalyzed acetylation of the corresponding diols can also achieve enantiomeric separation. researchgate.net These enzymatic resolutions provide access to enantiopure monoacetates and diols, which are valuable chiral building blocks for further synthetic transformations. researchgate.net

SubstrateEnzymeReaction TypeProduct(s)
meso-9-oxabicyclo[4.2.1]nonane-2,5-diyl diacetateCandida antarctica lipase (CAL) or Candida rugosa lipase (CRL)Enantioselective hydrolysisEnantiopure monoacetate
meso-9-oxabicyclo[4.2.1]nonane-2,5-diolCandida antarctica lipase (CAL) or Candida rugosa lipase (CRL)Enantioselective acetylationEnantiopure monoacetate

Atom-Economic and Green Chemistry Approaches in Synthesis

The development of synthetic methodologies for complex molecules like this compound is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. Central to this are the concepts of atom economy and the use of environmentally benign reaction media.

Atom Economy Considerations

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.com The percentage atom economy is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 numberanalytics.comjocpr.com

Reactions with high atom economy are inherently more sustainable as they generate less waste. numberanalytics.com Addition and cycloaddition reactions are typically high in atom economy as they involve the combination of reactants with no loss of atoms. jocpr.com In the context of synthesizing the 9-oxabicyclo[4.2.1]nonane core, intramolecular cycloaddition reactions are particularly advantageous from an atom economy perspective. For instance, the formation of the bicyclic ether from a suitable acyclic precursor via an intramolecular [4+3] or [5+2] cycloaddition would, in theory, have 100% atom economy as all the atoms of the starting material are incorporated into the product.

In contrast, reactions that utilize stoichiometric reagents, such as some oxidation or reduction reactions, or those that generate significant byproducts, tend to have lower atom economies. For example, the Wittig reaction, while a powerful tool for C-C bond formation, is known for its poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. rsc.org Therefore, in designing a synthesis for this compound and its derivatives, prioritizing reaction types that maximize atom economy is a key green chemistry consideration.

Table 1: Atom Economy of Common Reaction Types

Reaction Type General Transformation Typical Atom Economy
Addition A + B → C 100%
Cycloaddition A + B → C (cyclic) 100%
Rearrangement A → B (isomer) 100%
Substitution A-B + C → A-C + B < 100%
Elimination A-B → A=B + C < 100%

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is another critical factor in the environmental impact of a synthetic process, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and pollution. ewadirect.com Green chemistry encourages the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. rsc.org

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat conditions) can offer numerous benefits, including reduced waste, simplified workup procedures, and sometimes enhanced reaction rates and selectivity. slideshare.netepa.gov These reactions can be facilitated by methods such as grinding of solid reactants (mechanochemistry) or microwave irradiation. epa.govcem.com For the synthesis of heterocyclic compounds, solvent-free approaches have been successfully applied to a variety of condensation and cyclization reactions. ijrpr.com

Environmentally Benign Solvents: When a solvent is necessary, greener alternatives to traditional volatile organic compounds (VOCs) are preferred. ewadirect.comchemarticle.com

Water: As a solvent, water is non-toxic, non-flammable, abundant, and inexpensive. mdpi.comcas.org While the low solubility of many organic compounds in water was once seen as a major drawback, the concepts of "in-water" and "on-water" reactions have demonstrated that high reactivity and selectivity can often be achieved in aqueous media. cas.orgnih.gov The hydrophobic effect can play a crucial role in promoting reactions by bringing nonpolar reactants together. nih.gov The synthesis of heterocyclic compounds, including those containing oxygen, has been successfully demonstrated in water. researchgate.netresearchgate.net

Ionic Liquids (ILs): These are salts with melting points below 100 °C, often exhibiting negligible vapor pressure, high thermal stability, and tunable polarity. chemarticle.comneuroquantology.com Their unique properties can enhance reaction rates and selectivity, and they can be designed for specific applications. neuroquantology.com

Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. DESs share many of the advantageous properties of ionic liquids but are often cheaper, less toxic, and more biodegradable. chemarticle.com

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. Its properties can be tuned by adjusting pressure and temperature, and it allows for easy product separation by simple depressurization. rsc.org

The application of these green solvent systems to the synthesis of this compound could significantly reduce the environmental footprint of its production.

Total Synthesis of Natural Products Incorporating the 9-Oxabicyclo[4.2.1]nonane Core

The 9-oxabicyclo[4.2.1]nonane scaffold is a key structural motif in several biologically active natural products. The development of synthetic routes to this core structure is therefore of significant interest for enabling the synthesis and biological investigation of these complex molecules.

This compound as a Key Intermediate in (+)-Dubiusamine A Formal Synthesis

A notable application of a derivative of the title compound is in the formal total synthesis of (+)-dubiusamine A. Research has demonstrated that this compound can be transformed into 5-(4-hydroxybutyl)-2(5H)-furanone. This transformation is achieved through a novel oxidative fragmentation mediated by [PhI(OH)OTs], also known as Koser's reagent. The resulting chiral furanone is a known precursor to (+)-dubiusamine A, thus establishing a formal synthesis of this natural product. This work highlights the utility of the 9-oxabicyclo[4.2.1]nonane framework as a strategic starting point for accessing other complex molecular architectures.

Synthetic Strategies for Other Bioactive Molecules with Related Scaffolds

The 9-oxabicyclo[4.2.1]nonane core is present in other classes of natural products, particularly complex diterpenoids. The synthetic strategies developed for these molecules provide further insight into the construction and manipulation of this bicyclic system.

Table 2: Selected Natural Products Containing the 9-Oxabicyclo[4.2.1]nonane Core

Natural Product Class Key Synthetic Transformations
Rhodomollanol A Grayanane Diterpenoid Photo-Nazarov cyclization/intramolecular cycloetherification cascade. researchgate.netacs.orgnih.gov
Schindilactone A Triterpenoid (B12794562) Ring-closing metathesis (RCM) to form the oxabicyclononene system. researchgate.netnih.govorganic-chemistry.org

Rhodomollanol A: This highly oxidized diterpenoid possesses a complex hexacyclic framework that includes a 7-oxabicyclo[4.2.1]nonane core. acs.org Its asymmetric total synthesis was achieved through a multi-step sequence where one of the key transformations was a photo-Nazarov cyclization followed by an intramolecular cycloetherification cascade to construct the 7-oxabicyclo[4.2.1]nonane system late in the synthesis. acs.orgnih.gov This strategy showcases the formation of the bicyclic ether from a pre-existing carbocyclic framework.

Schindilactone A: This complex triterpenoid features eight fused rings, including the 9-oxabicyclo[4.2.1]nonane moiety. The total synthesis of schindilactone A involved a ring-closing metathesis (RCM) reaction to form the oxabicyclononene ring system from a diene precursor. nih.govorganic-chemistry.org This approach demonstrates the power of olefin metathesis in constructing the challenging bridged ring system.

Auriculatol A: Isolated from Rhododendron auriculatum, this diterpenoid is the first reported example of a 5,20-epoxygrayanane containing a 7-oxabicyclo[4.2.1]nonane motif. nih.govencyclopedia.pub It exhibits analgesic activity. encyclopedia.pub The synthetic strategies towards this and related compounds often involve intricate cascade reactions and rearrangements to assemble the dense polycyclic core.

Chemical Reactivity and Transformation Mechanisms of 9 Oxabicyclo 4.2.1 Non 7 En 1 Ol

Transformations Involving the Hydroxyl Functionality

The tertiary bridgehead hydroxyl group in 9-Oxabicyclo[4.2.1]non-7-en-1-ol dictates a unique spectrum of reactivity, influencing oxidation, derivatization, and substitution pathways.

Oxidation Reactions (e.g., to Ketones or Carboxylic Acids)

The oxidation of this compound does not lead to simple ketone formation due to its hemiacetal nature. Instead, it can undergo more complex oxidative transformations. A notable example is the oxidative fragmentation mediated by the hypervalent iodine reagent, [hydroxyl(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent. acs.orgnih.gov This reaction transforms the bicyclic structure into a linear furanone derivative.

In this process, this compound undergoes an unexpected fragmentation to yield 5-(4-hydroxybutyl)-2(5H)-furanone. electronicsandbooks.com This transformation highlights the potential of hypervalent iodine reagents to induce novel reaction pathways that go beyond simple oxidation of the alcohol. The reaction has been utilized in the concise synthesis of chiral furanones, which are valuable building blocks, as demonstrated in the formal total synthesis of (+)-dubiusamine A. acs.orgnih.gov

Table 1: Oxidative Fragmentation of this compound

Starting Material Reagent Product Reference

Derivatization: Esterification, Etherification, and Protecting Group Strategies

The hydroxyl group of this compound can be derivatized using standard methods for alcohols, although its tertiary and bridgehead position can influence reactivity.

Esterification: While specific examples for this exact molecule are not prominent in the literature, related bicyclic systems like 9-oxabicyclo[4.2.1]nonane-2,5-diol have been shown to undergo enzymatic acetylation. researchgate.net Lipase-catalyzed reactions, for instance with the lipase (B570770) from Candida antarctica, can selectively acetylate hydroxyl groups in these frameworks. researchgate.net This suggests that both chemical and enzymatic esterification are viable strategies for derivatizing the hydroxyl group of this compound.

Etherification and Protecting Group Strategies: The hydroxyl group can be converted to an ether, a common strategy for protecting alcohols during multi-step syntheses. Given the equilibrium between the bicyclic hemiacetal and the open-chain hydroxy-ketone, trapping the molecule in its bicyclic form is a key synthetic maneuver. le.ac.uk This has been successfully achieved by protecting the hydroxyl group as a methoxyethoxymethyl (MEM) ether using MEM-chloride. le.ac.uk This strategy locks the molecule in the 9-oxabicyclo[4.2.1]nonane framework, allowing for subsequent reactions on other parts of the molecule without interference from the monocyclic tautomer. le.ac.uk

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

Nucleophilic substitution reactions (e.g., S_N1 or S_N2) at the C1 bridgehead position bearing the hydroxyl group are not well-documented for this compound. Such reactions are generally disfavored at bridgehead carbons in bicyclic systems due to the high strain associated with forming a planar carbocation intermediate (required for an S_N1 pathway) and the steric hindrance that prevents backside attack (required for an S_N2 pathway).

Reactivity of the Bicyclo[4.2.1]non-7-ene Ring System

The endocyclic double bond within the seven-membered ring of the bicyclic system provides a site for various addition and rearrangement reactions.

Reactions of the Endocyclic Double Bond

The carbon-carbon double bond in this compound is susceptible to cycloaddition reactions. A significant and unusual transformation occurs when it reacts with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. researchgate.netx-mol.com This reaction proceeds via an initial [4+2] cycloaddition at ambient conditions, which is then followed by an uncommonly facile intramolecular rearrangement. researchgate.netx-mol.comresearchgate.net

The final product of this one-pot reaction is (2R,4R)-dimethyl 4-(7-oxooxepan-2-yl)-1,4-dihydropyridazine-3,6-dicarboxylate. researchgate.net The driving force for this rearrangement is attributed to the formation of the stable caprolactone (B156226) product and the highly exergonic loss of molecular nitrogen (N₂). researchgate.netx-mol.com

Table 2: Cycloaddition and Rearrangement of this compound

Reactant 1 Reactant 2 Product Reference

While direct literature reports on the specific hydrogenation of this compound are scarce, the reduction of the endocyclic double bond is a predictable transformation. Catalytic hydrogenation is a standard and effective method for saturating carbon-carbon double bonds. This reaction would be expected to convert this compound into its saturated analogue, 9-Oxabicyclo[4.2.1]nonan-1-ol. Reagents such as hydrogen gas with a palladium-on-carbon (Pd/C) or platinum(IV) oxide (PtO₂) catalyst would likely achieve this transformation, yielding the corresponding saturated bicyclic alcohol.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

The carbon-carbon double bond in the 9-oxabicyclo[4.2.1]nonane framework is susceptible to electrophilic attack. Halogenation and hydrohalogenation reactions introduce new functionalities to the bicyclic system.

In related systems, such as 9-oxabicyclo[6.1.0]non-4-ene, halofluorination using N-halosuccinimides in the presence of a fluoride (B91410) source like triethylamine (B128534) tris-hydrofluoride results in transannular cyclization. This process yields a mixture of bicyclo[3.3.1] and bicyclo[4.2.1] products. researchgate.netchemicalbook.comsigmaaldrich.comthieme-connect.de For instance, the reaction of 9-oxabicyclo[6.1.0]non-4-ene with N-halosuccinimides and triethylamine tris-hydrofluoride gives endo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane as the major product and endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonane as the minor product. researchgate.netresearchgate.net This indicates a regioselective but not entirely specific reaction pathway, influenced by the participation of the ether oxygen.

Similarly, intramolecular bromonium ion-assisted epoxide ring-opening of 9-oxabicyclo[6.1.0]non-4-ene with N-bromosuccinimide leads to the formation of novel bicyclo[4.2.1] and bicyclo[3.3.1] ethers through the capture of a presumed oxonium ion by external nucleophiles. nih.gov

ReactantReagentsMajor ProductMinor ProductReference
9-Oxabicyclo[6.1.0]non-4-eneN-halosuccinimide, Et3N·3HFendo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonaneendo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonane researchgate.netresearchgate.net
Oxidation (e.g., Epoxidation, Dihydroxylation, Ozonolysis)

The double bond of this compound is a key site for oxidative transformations. A notable application is its use in the synthesis of 5-(4-hydroxybutyl)-2(5H)-furanone through an oxidative fragmentation mediated by [PhI(OH)OTs] (Koser's reagent). acs.orgnih.govresearchgate.net This transformation highlights the utility of the bicyclic alkene in accessing linear furanone structures.

While direct epoxidation, dihydroxylation, or ozonolysis data for this compound is not abundant in the provided results, studies on related structures provide insights. For instance, the epoxidation of the double bond in a related 9-azabicyclo[4.2.1]non-7-ene system is a projected step in synthetic sequences. le.ac.uk Ozonolysis has been explored for ring expansion in related bicyclic ethers, though it can lead to complex product mixtures. scielo.br

Cycloaddition Reactions (e.g., Formal [4+2] Cycloaddition, Alkene-Alkene [2+2] Photocycloadditions)

The strained double bond of the 9-oxabicyclo[4.2.1]non-7-ene system can participate in cycloaddition reactions. A significant example is the reaction of (1S,7R)-9-oxabicyclo[4.2.1]non-7-en-1-ol with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. This reaction proceeds via a [4+2] cycloaddition followed by an unusually facile intramolecular rearrangement to yield (2R,4R)-dimethyl 4-(7-oxooxepan-2-yl)-1,4-dihydropyridazine-3,6-dicarboxylate. researchgate.netresearchgate.netgumushane.edu.tracs.orgx-mol.comacs.orggumushane.edu.trresearchgate.netgoogle.comatauni.edu.tracs.org The driving force for this one-pot reaction is the stability of the resulting caprolactone product and the highly exergonic loss of nitrogen gas. researchgate.netx-mol.com

Alkene-alkene [2+2] photocycloadditions represent another class of reactions for such systems, often used to construct complex polycyclic frameworks. acs.orgresearchgate.net While a specific example for this compound is not detailed, the general reactivity pattern of bicyclic alkenes suggests its potential as a substrate in such transformations. acs.org

Ring Rearrangement and Expansion/Contraction Reactions

The unique bridged structure of this compound and its derivatives makes them prone to various rearrangement reactions, often leading to structurally diverse and complex molecules.

Intramolecular Rearrangements Initiated by External Reagents (e.g., with Tetrazine)

As previously mentioned, the reaction of this compound with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a prime example of an externally initiated intramolecular rearrangement. researchgate.netresearchgate.netgumushane.edu.trx-mol.comgumushane.edu.trresearchgate.netatauni.edu.tr The initial cycloaddition is followed by a spontaneous rearrangement, demonstrating a cascade reaction triggered by the tetrazine reagent. researchgate.netx-mol.com The stability of the final product, a caprolactone derivative, is a key thermodynamic driver for this facile transformation. researchgate.netx-mol.com

Base-Induced Rearrangement Mechanisms (e.g., from exo-9-Oxabicyclo[4.2.1]non-7-ene Oxide)

The epoxide derivative, exo-9-oxabicyclo[4.2.1]non-7-ene oxide, undergoes an unusual base-induced rearrangement. acs.orgox.ac.ukox.ac.ukglobalauthorid.comacs.orgox.ac.uk Treatment with a base promotes a skeletal reorganization to form exo-8-hydroxybicyclo[3.3.0]octan-2-one. acs.orgox.ac.ukox.ac.ukglobalauthorid.comox.ac.uk This transformation involves a ring contraction of the seven-membered ring and expansion of the five-membered ring within the bicyclic system, leading to a bicyclo[3.3.0]octane (pentalane) skeleton.

Mechanistic Investigations of this compound Transformations

Detailed kinetic and thermodynamic studies on the transformations of this compound are crucial for understanding the underlying reaction mechanisms. While specific kinetic data for the oxidative fragmentation of this particular compound is not extensively detailed in the provided search results, related studies on similar systems offer valuable insights. For instance, computational studies on other intramolecular rearrangements have utilized density functional theory (DFT) to explore potential energy surfaces and establish rate-determining steps. researchgate.net The driving force for such reactions is often the formation of a thermodynamically stable product and the release of a small molecule like dinitrogen (N₂), which is an extremely exergonic process. researchgate.netx-mol.com

In the context of the HTIB-mediated fragmentation, the reaction's progression is likely governed by the initial formation of an oxonium ion intermediate, a common feature in reactions involving hypervalent iodine reagents and alcohols. researchgate.net The subsequent fragmentation would be driven by the relief of ring strain and the formation of the stable furanone ring system. The relative stability of the bicyclo[4.2.1] versus the bicyclo[3.3.1] system can also play a role in the reaction pathway, as seen in other bicyclic systems. beilstein-journals.orgnih.gov

The identification of reaction intermediates is key to elucidating the mechanism of this compound transformations. In the reaction with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, a cycloaddition reaction occurs, leading to a rearranged product whose structure was confirmed by X-ray crystallography. researchgate.netx-mol.com This suggests the formation of a transient bicyclic intermediate that undergoes a facile intramolecular rearrangement.

In the oxidative fragmentation mediated by HTIB, the proposed mechanism involves the initial reaction of the hydroxyl group with the hypervalent iodine reagent. This would lead to a highly reactive intermediate, possibly an oxonium ion or a related species. researchgate.net The subsequent fragmentation is then triggered, leading to the observed product. While direct spectroscopic observation of these intermediates can be challenging due to their transient nature, their existence is inferred from the final products and by analogy to well-established mechanisms of hypervalent iodine-mediated reactions. nih.gov The formation of peroxonium ion intermediates has also been proposed in other reactions of related bicyclic ethers. ucl.ac.uk

Transition state analysis provides a deeper understanding of the factors controlling the selectivity and reactivity of chemical transformations. For the intramolecular rearrangement of this compound with tetrazine, DFT calculations at the M06-2X/6-31G(d) level of theory were employed to explore the potential energy surface and identify the transition states. researchgate.net These calculations helped to explain the unusual facility of the reaction, attributing it to the stability of the final product and the large negative change in Gibbs free energy associated with the loss of N₂. researchgate.netx-mol.com

While specific transition state analyses for the HTIB-mediated oxidative fragmentation of this compound are not available in the provided results, computational studies on similar systems have been used to rationalize the stereochemical outcomes of such reactions. rsc.org For example, in radical cyclizations of related alkenoxyl radicals, the stereoselectivity is often controlled by the conformation of the transition state, which minimizes steric interactions. The energy profiles of these reactions, including the activation energies for different pathways, can be calculated to predict the major products.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 9-oxabicyclo[4.2.1]non-7-en-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential to assign all proton and carbon signals and to establish the intricate network of covalent bonds and spatial relationships within the molecule. It is noteworthy that 4-hydroxycyclooct-2-enone exists in equilibrium with its bicyclic tautomer, this compound, a phenomenon that has been investigated using ¹H and ¹³C NMR spectroscopy rsc.org.

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons. For this compound, COSY spectra would delineate the spin systems within the seven-membered ring and the bridgehead protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the ¹³C signals based on their attached, and often more readily assigned, proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons. For instance, correlations from the olefinic protons to the bridgehead carbons would be expected.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This is paramount for determining the stereochemistry of the molecule, such as the relative orientation of the hydroxyl group and the protons on the bicyclic framework.

The specific chemical shifts and coupling constants are crucial for a definitive structural assignment and are typically presented in detailed tables within synthetic or phytochemical studies Current time information in Bangalore, IN.thermofisher.com.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is a representative example based on typical values for similar structures and requires experimental verification.)

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)Key HMBC Correlations (H to C)Key NOESY Correlations
185.2-H2, H6, H8-
235.12.15 (m), 1.90 (m)C1, C3, C6H3, H6, H8
328.41.75 (m), 1.60 (m)C2, C4, C5H2, H4
429.01.85 (m), 1.65 (m)C3, C5H3, H5
534.52.05 (m), 1.80 (m)C4, C6H4, H6
678.94.50 (br d, 6.5)C1, C2, C5, C7H2, H5, H7
7134.15.90 (dd, 10.5, 2.0)C1, C6, C8H6, H8
8130.55.75 (d, 10.5)C1, C2, C7H2, H7

For molecules with significant signal overlap or complex coupling patterns, advanced NMR pulse sequences can be employed. Techniques such as 1D-TOCSY (Total Correlation Spectroscopy) can be used to selectively irradiate a proton and reveal all other protons within the same spin system. While specific applications of such advanced sequences to this compound are not extensively documented in the provided search results, their use in the characterization of complex natural products containing similar bicyclic systems is common practice researchgate.net.

Solid-state NMR (ssNMR) provides valuable information about the conformation and packing of molecules in the solid state. For conformationally flexible systems like the seven-membered ring in this compound, ssNMR can reveal the preferred conformation in the crystalline form, which may differ from the averaged conformation observed in solution. Studies on related bicyclic systems have utilized solid-state NMR to investigate conformational equilibria acs.orgresearchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass, and by extension, the elemental composition and structure of a molecule.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the calculation of its elemental formula, a critical piece of data for confirming the identity of a compound. The molecular formula for this compound is C₈H₁₂O₂. HRMS data for this compound would be expected to show a molecular ion peak (or a protonated/sodiated adduct) that matches the calculated exact mass for this formula. Such data is a standard characterization parameter in modern organic chemistry publications nih.govdtu.dk.

Table 2: HRMS Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺141.0916Value to be determined experimentally
[M+Na]⁺163.0735Value to be determined experimentally

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (e.g., the molecular ion) to generate a fragmentation pattern. The analysis of these fragment ions provides insights into the structure of the parent molecule. For this compound, MS/MS experiments could reveal characteristic fragmentation pathways, such as the loss of water from the hydroxyl group, or retro-Diels-Alder reactions involving the unsaturated seven-membered ring. The fragmentation of this compound is a key step in certain synthetic applications, such as its oxidative fragmentation using Koser's reagent acs.org. The study of these fragmentation patterns can be aided by computational methods to propose and verify the structures of the fragment ions. While detailed MS/MS studies for this specific compound are not explicitly detailed in the search results, the techniques are standard for structural elucidation acs.org.

Hyphenated GC-MS for Mixture Analysis and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying individual components within a mixture. In the context of synthesizing or isolating this compound, GC-MS is crucial for assessing purity and identifying any byproducts formed during the reaction.

The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase of the column. As each compound elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This process generates a unique mass spectrum for each compound, acting as a molecular fingerprint.

For instance, in the analysis of reaction mixtures leading to bicyclic systems, GC-MS can differentiate between isomeric products. The fragmentation patterns in the mass spectra of ring isomers are often similar, but subtle differences, combined with the retention times from the GC, allow for their distinction. cdnsciencepub.com In some cases, byproducts such as isomers with different bicyclic frameworks, like the bicyclo[3.2.2]nonane system, can be identified from the crude reaction mixture by comparing their GC-MS data with known standards. cdnsciencepub.com

A study on the essential oil of Withania coagulans identified a related compound, 9-Oxabicyclo[4.2.1]non-7-en-3-one, using GC-MS, demonstrating the technique's utility in identifying bicyclic structures in complex natural extracts. areeo.ac.ir The identification is based on matching the obtained mass spectrum with libraries of known compounds.

Table 1: Illustrative GC-MS Data for Analysis of a Bicyclic Mixture

Retention Time (min)Major Fragment Ions (m/z)Tentative Identification
12.5140, 122, 111, 97, 81This compound
13.2140, 122, 109, 95, 79Isomeric byproduct
14.1156, 138, 123, 110Starting material impurity

Note: This table is a hypothetical representation to illustrate the type of data obtained from a GC-MS analysis.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.

To perform single crystal X-ray diffraction, a well-ordered single crystal of the target compound is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For complex bicyclic structures, X-ray crystallography has been instrumental. For example, the structure of a rearrangement product from a reaction involving (1S,7R)-9-oxabicyclo[4.2.1]non-7-en-1-ol was definitively determined by X-ray crystallographic analysis. researchgate.net This technique has also been used to confirm the configuration of derivatives of related bicyclic systems, such as methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate. researchgate.net The structural and conformational stability of the bicyclo[4.2.1]nonane ring system has been confirmed through various chemical transformations and subsequent X-ray analysis of the products. rsc.org

Table 2: Representative Crystallographic Data for a Bicyclic Compound

ParameterValue
Crystal systemOrthorhombic
Space groupPbca
a (Å)10.2899(7)
b (Å)19.7804(9)
c (Å)19.7519(8)
Z8

Note: This data is for a related bicyclic compound, (1RS, 4RS)-1-isopropyl-4-methyl-1,4-dihydro-1,4-ethanoanthracene-9,10-diyl diacetate, and serves as an example of crystallographic parameters. researchgate.net

In cases where obtaining a suitable single crystal of the parent compound is challenging, co-crystallization can be an effective strategy. This involves crystallizing the target molecule with another molecule (a "co-former") to form a multi-component crystal. The co-former can facilitate the formation of a well-ordered crystal lattice through intermolecular interactions such as hydrogen bonding.

Common co-crystallization methods include:

Solution-based methods: Dissolving the compound and co-former in a suitable solvent and allowing the crystals to form upon slow evaporation, cooling, or vapor diffusion. nih.gov

Solid-state grinding: Grinding the two components together, sometimes with a small amount of solvent (liquid-assisted grinding). nih.gov

Fusion methods: Melting the components together and then cooling to induce crystallization. nih.gov

The choice of co-former is critical and is often guided by the functional groups present in the target molecule. For this compound, with its hydroxyl group, co-formers containing hydrogen bond acceptors like pyridines or carboxylic acids could be suitable. acs.org The analysis of the resulting co-crystal structure can provide the same detailed structural information as a single-component crystal.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are invaluable for identifying functional groups and gaining insights into molecular structure.

IR Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, corresponding to transitions between vibrational energy levels. The presence of characteristic absorption bands indicates specific functional groups. For this compound, key expected IR absorptions would include a broad band for the O-H stretch of the alcohol (around 3200-3600 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), the C=C stretch of the alkene (around 1640-1680 cm⁻¹), and the C-O stretch of the ether and alcohol (around 1050-1150 cm⁻¹). rsc.org

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light from a laser. While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering), corresponding to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. For this compound, the C=C stretching vibration would likely show a strong Raman signal.

The fingerprint region of both IR and Raman spectra (below 1500 cm⁻¹) is complex but unique to a particular molecule, allowing for definitive identification when compared to a known spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200-3600
C-H (alkene)Stretching3010-3095
C-H (alkane)Stretching2850-2960
C=C (alkene)Stretching1640-1680
C-O (ether/alcohol)Stretching1050-1150

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Absolute Stereochemistry Determination

Chiroptical spectroscopy techniques are essential for studying chiral molecules like the enantiomers of this compound. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample. wiley.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org The resulting curve, known as an ORD curve, can be complex, especially near an absorption band, where it shows a characteristic peak and trough known as a Cotton effect. libretexts.org The sign and shape of the Cotton effect can be correlated with the absolute configuration of the molecule. ORD has been extensively used to study bicyclic ketones. libretexts.orgacs.org

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. wiley.com An ECD spectrum consists of positive or negative bands corresponding to the electronic transitions of the chromophores in the molecule. The experimental ECD spectrum can be compared with a theoretically calculated spectrum for a known absolute configuration to determine the absolute stereochemistry of the sample. cabidigitallibrary.orgnih.gov This technique has been successfully applied to determine the absolute configuration of complex natural products, including those with bicyclic skeletons. cabidigitallibrary.orgnih.govresearchgate.net For chiral alcohols, derivatization of the hydroxyl group can lead to conformational rigidification, which can simplify the conformational analysis and facilitate a more reliable determination of the absolute configuration by ECD. nih.gov

These chiroptical techniques, often used in conjunction with computational methods, provide powerful tools for determining not only the enantiomeric excess but also the absolute stereochemistry of chiral bicyclic compounds like this compound.

Advanced Applications and Derivatization Strategies for 9 Oxabicyclo 4.2.1 Non 7 En 1 Ol

9-Oxabicyclo[4.2.1]non-7-en-1-ol as a Versatile Synthetic Building Block

The strategic placement of functional groups within the this compound skeleton allows for a variety of chemical transformations, making it an attractive starting point for the synthesis of more elaborate molecules.

The this compound framework serves as a key precursor for constructing intricate organic structures, including other polycyclic ether systems and natural products. The 7-oxabicyclo[4.2.1]nonane core is a central feature in some natural products, such as (−)-rhodomollanol A, which possesses a complex structure with 11 contiguous stereocenters. acs.org

One notable transformation is its reaction with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. researchgate.netx-mol.comresearchgate.net This one-pot reaction proceeds via a cycloaddition at ambient conditions, followed by an unusually facile intramolecular rearrangement to produce a substituted dihydropyridazine (B8628806) derivative. researchgate.netx-mol.comresearchgate.netresearchgate.net The driving force for this rearrangement is the formation of a stable caprolactone (B156226) product and the highly exergonic loss of nitrogen gas. researchgate.netx-mol.com

Furthermore, the compound has been effectively utilized in a concise synthesis of 5-(4-hydroxybutyl)-2(5H)furanone. nih.gov This was achieved through a novel oxidative fragmentation mediated by Koser's reagent [PhI(OH)OTs]. nih.gov The resulting chiral furanone is a valuable intermediate, demonstrated by its use in the formal total synthesis of the alkaloid (+)-dubiusamine A. nih.gov These examples underscore the utility of this compound as a versatile building block for accessing diverse and complex molecular targets.

Table 1: Synthetic Transformations of this compound

Reagent(s)Transformation TypeProductSignificanceReference
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylateCycloaddition / Intramolecular Rearrangement(2R,4R)-dimethyl 4-(7-oxooxepan-2-yl)-1,4-dihydropyridazine-3,6-dicarboxylateFacile, one-pot synthesis of a complex caprolactone derivative. researchgate.net, x-mol.com, researchgate.net
HTIB [PhI(OH)OTs] (Koser's Reagent)Oxidative Fragmentation5-(4-hydroxybutyl)-2(5H)furanoneConcise entry to a chiral building block used in the formal total synthesis of (+)-dubiusamine A. nih.gov

While the stereochemically defined structure of this compound makes it an appealing candidate for applications in asymmetric synthesis, its direct use as a chiral auxiliary or as a scaffold for chiral ligands is not extensively documented in current literature. However, related bicyclic systems, particularly derivatives of bicyclo[3.3.1]nonane, are recognized as attractive frameworks for use in asymmetric catalysis and as components of molecular tweezers and ion receptors. rsc.orgnih.gov The successful use of this compound to generate other chiral building blocks, such as in the synthesis of (+)-dubiusamine A, highlights its value in transferring chirality, even if not acting as a traditional auxiliary. nih.gov

Development of Advanced Functional Materials Based on the this compound Structure

The unique bicyclic ether structure of this compound suggests potential applications in materials science, particularly in the synthesis of specialized polymers.

The development of functional and biodegradable polymers is a significant area of research, often relying on the ring-opening polymerization (ROP) of cyclic monomers like lactones and cyclic ethers. rsc.org In this context, bicyclic ethers are valuable monomers. Research has shown that a polymer of 2-hydroxy-9-oxabicyclo[4.2.1]octane can be prepared from cyclooctane-l-ol-5-one. core.ac.uk This polymer has been identified as being useful for producing synthetic fibers, and the monomer itself is noted for its utility in pharmaceuticals. core.ac.uk Although the literature refers to a bicyclo[4.2.1]octane, this is likely a reference to the nonane (B91170) skeleton, as the nomenclature for a [4.2.1] system requires nine atoms. This application demonstrates the potential of the 9-oxabicyclo[4.2.1]nonane core as a monomer for creating functional polymers.

Table 2: Polymerization of a 9-Oxabicyclo[4.2.1]nonane Derivative

MonomerPolymer TypeReported ApplicationReference
2-hydroxy-9-oxabicyclo[4.2.1]octane*PolyetherSynthetic fibers core.ac.uk

*Source refers to this as an "octane," though the bicyclo[4.2.1] system is a nonane. core.ac.uk

The field of supramolecular chemistry involves the design of molecules that can self-assemble into larger, ordered structures. Cleft-shaped molecules and rigid bicyclic frameworks are often employed for these purposes. nih.gov For instance, derivatives of the related bicyclo[3.3.1]nonane system have found successful application as ion receptors and molecular tweezers. rsc.orgnih.gov However, specific studies detailing the use of this compound or its direct derivatives as components in self-assembled or supramolecular systems are not prominent in the available scientific literature.

Role in Catalysis

The application of this compound itself as a catalyst or as a key component of a catalytic system is not well-established. While many reactions utilize the compound as a substrate that is transformed by a catalyst, such as in rhodium-catalyzed ring-opening reactions, its role is passive. scholaris.ca The potential for this class of molecules in catalysis is suggested by related structures; derivatives of bicyclo[3.3.1]nonane are considered promising for applications in asymmetric catalysis. rsc.orgnih.gov This suggests a potential future research direction, but direct evidence for the catalytic activity of this compound is currently lacking.

Design of Ligands for Metal-Mediated or Organocatalytic Reactions

The rigid framework of this compound makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. The defined spatial arrangement of substituents can create a well-defined chiral environment around a metal center or a catalytically active site in an organocatalyst.

Derivatization of the hydroxyl group and the double bond of this compound can introduce various coordinating groups, such as phosphines, amines, or N-heterocycles, which are known to be effective in a wide range of metal-catalyzed reactions. For instance, the synthesis of chiral phosphine (B1218219) ligands based on a bicyclo[3.3.1]nonane framework has been reported, demonstrating the utility of such rigid scaffolds in asymmetric catalysis. acs.org These ligands, when complexed with transition metals like rhodium, have shown promise in reactions such as asymmetric 1,4-addition. nih.gov

In the realm of organocatalysis, the bicyclic structure can serve as a backbone for creating bifunctional catalysts. For example, cinchona alkaloid-based organocatalysts, which possess a rigid bicyclic core, have been successfully employed in domino reactions to synthesize derivatives of 9-oxabicyclo[4.2.1]nonan-2-one with high stereocontrol. smolecule.com These catalysts often work through a dual activation mechanism, where different parts of the molecule interact with the substrates to control facial selectivity. smolecule.com The functional groups on the this compound scaffold could be modified to incorporate hydrogen-bond donors or acceptors, as well as Brønsted or Lewis acidic/basic sites, to create novel organocatalysts. kyoto-u.ac.jp

Table 1: Potential Ligand Derivatives of this compound and Their Catalytic Applications

Ligand TypePotential Coordinating GroupsTarget Catalytic Reactions
Metal-MediatedPhosphines, Amines, N-HeterocyclesAsymmetric Hydrogenation, Cross-Coupling, Cycloadditions
OrganocatalyticThioureas, Amino Acids, SquaramidesMichael Additions, Aldol Reactions, Cyclizations

Probes for Catalytic Mechanism Elucidation

The well-defined and conformationally restricted structure of this compound derivatives makes them excellent candidates for use as probes in the elucidation of catalytic mechanisms. By strategically placing isotopic labels or spectroscopic reporters on the bicyclic framework, it is possible to track the transformation of the substrate and gain insights into the transition states and intermediates of a catalytic cycle.

For example, density functional theory (DFT) calculations have been used to study the reaction mechanism of this compound with tetrazine, revealing the driving forces behind the observed intramolecular rearrangement. researchgate.net Such computational studies, when combined with experimental data from specifically designed probes, can provide a detailed picture of the reaction pathway.

Applications in Mechanistic Biological Studies (excluding clinical aspects)

The unique stereochemistry and functional group presentation of this compound and its derivatives make them valuable tools for investigating biological processes at the molecular level.

Molecular Probes for Enzyme Mechanism Elucidation

The development of specific enzyme inhibitors is a powerful strategy for understanding enzyme function. The rigid 9-oxabicyclo[4.2.1]nonane scaffold can be used to design potent and selective enzyme inhibitors by mimicking the transition state of an enzymatic reaction or by targeting specific binding pockets within the enzyme's active site.

For instance, related oxabicyclic frameworks have been incorporated into the design of highly potent HIV-1 protease inhibitors. purdue.edu The stereochemically defined scaffold allows for the precise positioning of functional groups to optimize interactions with the amino acid residues in the enzyme's active site. purdue.edu Similarly, derivatives of this compound could be synthesized to probe the active sites of various enzymes. The hydroxyl group can be functionalized to introduce functionalities that can form key hydrogen bonds or other interactions, while the bicyclic core provides a stable platform.

By systematically modifying the substituents on the bicyclic ring, it is possible to map the steric and electronic requirements of an enzyme's active site. Furthermore, the incorporation of photoreactive groups or fluorescent tags onto the scaffold can enable the identification of binding partners and the visualization of enzyme-inhibitor interactions.

Table 2: Potential Enzyme Inhibitor Derivatives of this compound

Enzyme ClassPotential Inhibitor Design StrategyMechanistic Insight Gained
ProteasesTransition-state analogue with functionalized hydroxyl groupMapping of S1-S4 binding pockets
GlycosidasesMimic of the oxocarbenium ion-like transition stateUnderstanding substrate recognition and catalysis
KinasesTargeting the ATP-binding site with decorated scaffoldElucidation of binding modes and selectivity determinants

Structural Templates for Receptor Binding Studies and Target Identification

The conformationally constrained nature of the 9-oxabicyclo[4.2.1]nonane skeleton makes it an ideal template for designing ligands with high affinity and selectivity for specific receptors. The rigid structure reduces the entropic penalty upon binding, which can lead to enhanced binding affinity.

Derivatives of the related 9-azabicyclo[4.2.1]nonane have been investigated as ligands for nicotinic acetylcholine (B1216132) receptors, demonstrating that this bicyclic system can effectively present pharmacophoric elements in a spatially defined manner. google.com Similarly, the this compound framework can be functionalized to explore the structure-activity relationships of ligands for a variety of receptors. The ability to introduce diverse substituents at specific positions on the ring system allows for the systematic probing of receptor binding pockets.

Moreover, these structural templates can be utilized in target identification studies. By immobilizing a derivative of this compound on a solid support, it can be used as an affinity-based probe to capture its binding proteins from a complex biological sample. Subsequent identification of these proteins can reveal novel drug targets. The development of cannabinoid receptor ligands based on bicyclo[4.2.1]nonane and related structures highlights the utility of these scaffolds in drug discovery. google.com

Future Directions and Emerging Research Avenues for 9 Oxabicyclo 4.2.1 Non 7 En 1 Ol

Integration with Flow Chemistry and Microreactor Technology for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. technologynetworks.com While specific applications to the synthesis of 9-Oxabicyclo[4.2.1]non-7-en-1-ol are not yet extensively documented, the principles of flow chemistry are highly relevant for its future production and derivatization.

Flow chemistry systems, particularly microreactors, provide precise control over reaction parameters such as temperature, pressure, and reaction time. technologynetworks.comwiley-vch.de This level of control is crucial for managing potentially exothermic reactions or for handling unstable intermediates that may be involved in the synthesis or transformation of strained bicyclic systems. The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, which can improve reaction yields and selectivity by minimizing the formation of side products. wiley-vch.de

For the scalable synthesis of this compound and its derivatives, flow chemistry could enable safer handling of hazardous reagents and allow for operations at temperatures and pressures not easily achievable in standard batch reactors. technologynetworks.comwiley-vch.de The automation and integration of in-line analytical tools in flow systems can facilitate rapid reaction optimization and ensure consistent product quality, which is a key consideration for pharmaceutical and materials science applications. technologynetworks.com The adoption of these technologies is a promising avenue for making this versatile scaffold more accessible for broader research and development.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
ParameterAdvantage in Flow ChemistryRelevance to Target Compound
Safety Small reactor volumes and better heat dissipation reduce risks associated with hazardous reagents or exothermic reactions. elsevier.comEnables the use of a wider range of energetic reagents for derivatization.
Scalability Production is scaled by running the system for longer durations ("scaling-out") rather than using larger, potentially unsafe reactors. wiley-vch.deFacilitates efficient production of kilogram quantities for industrial applications.
Reaction Control Precise control over temperature, pressure, and mixing leads to higher selectivity and yields. technologynetworks.comMinimizes byproduct formation in reactions involving the strained bicyclic ring.
Process Intensification Combines multiple reaction and purification steps into a single continuous process. technologynetworks.comReduces footprint, solvent usage, and waste, leading to more sustainable synthesis.

Exploration of Photoredox Catalysis and Electrochemistry in its Transformations

Modern synthetic methods like photoredox catalysis and electrochemistry offer powerful, sustainable alternatives to traditional chemical transformations. These techniques provide unique reaction pathways by generating highly reactive intermediates under mild conditions, and their application to this compound could unlock novel derivatization strategies.

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of reactions that are often difficult to achieve with conventional methods. For this compound, this could facilitate:

C-H Functionalization: Direct modification of C-H bonds on the bicyclic scaffold without the need for pre-functionalization.

Radical Additions: Addition of radical species across the double bond to introduce complex substituents.

Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds at various positions on the ring.

Electrochemistry uses electrical current to drive oxidation and reduction reactions, avoiding the need for stoichiometric chemical oxidants or reductants and thus minimizing waste. nih.govnih.gov Potential electrochemical transformations of this compound could include:

Oxidative Coupling: Dimerization or coupling with other nucleophiles through anodic oxidation. nih.gov

Vicinal Difunctionalization: The addition of two functional groups across the alkene, a transformation that has been explored for other alkenes using electrochemical methods. bris.ac.uk

Synthesis of Hindered Ethers: Anodic activation of the alcohol could enable coupling with other alcohol nucleophiles to form sterically congested ether linkages. acs.org

The development of such methods would significantly expand the chemical space accessible from this unique bicyclic starting material.

Exploiting Unique Strain and Stereochemical Features in Novel Synthetic Reactions

The this compound scaffold possesses significant ring strain due to its bridged bicyclic structure. This inherent strain is not a liability but rather a powerful driving force that can be harnessed to facilitate unique chemical transformations. digitellinc.comresearchgate.net The release of this strain can enable reactions that would otherwise be energetically unfavorable, leading to the formation of novel and complex molecular architectures. semanticscholar.org

Research has shown that the compound can undergo facile intramolecular rearrangements. For instance, its reaction with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate results in a one-pot cycloaddition followed by an unusual rearrangement to produce a substituted 1,4-dihydropyridazine derivative. researchgate.netgoogle.comresearchgate.net This reactivity highlights how the strained bicyclic system can be predisposed to skeletal reorganization.

Furthermore, the compound has been utilized as a precursor in the synthesis of other valuable molecules. A concise synthesis of 5-(4-hydroxybutyl)-2(5H)-furanone was achieved through a novel oxidative fragmentation of this compound, demonstrating its utility as a masked linear precursor. acs.orgfigshare.comacs.org

Future research will likely focus on:

Strain-Release Driven Reactions: Designing new catalytic processes that selectively cleave specific bonds in the ring system to access diverse scaffolds.

Stereocontrolled Transformations: Utilizing the fixed stereochemistry of the bicyclic framework to direct the stereochemical outcome of reactions on the periphery of the molecule.

Tandem Reactions: Developing cascade reactions where an initial transformation of the alkene or alcohol triggers a sequence of rearrangements driven by strain release. acs.org

Table 2: Reported Reactions Highlighting Strain and Stereochemistry
Reaction TypeReactantKey Product ScaffoldReference
Cycloaddition-RearrangementDimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate4-(7-oxooxepan-2-yl)-1,4-dihydropyridazine researchgate.netresearchgate.net
Oxidative Fragmentation[PhI(OH)OTs] (Koser's reagent)5-(4-hydroxybutyl)-2(5H)-furanone acs.orgfigshare.com

Interdisciplinary Research with Materials Science and Chemical Biology

The unique three-dimensional structure of this compound makes it an attractive scaffold for applications beyond traditional organic synthesis, particularly in materials science and chemical biology. Bicyclic ether scaffolds are of interest in the discovery of new probes and drugs. rsc.org

In Materials Science , rigid bicyclic structures can be incorporated into polymers to impart specific physical properties, such as thermal stability and defined morphology. The hydroxyl and alkene functional groups of this compound serve as handles for polymerization or for grafting onto surfaces to create functional materials. Potential applications could include the development of specialized resins, coatings, or as building blocks for metal-organic frameworks (MOFs).

In Chemical Biology , bicyclic ethers are found in a variety of natural products with interesting biological activities. nih.gov The defined spatial arrangement of functional groups in this compound makes it an excellent starting point for the synthesis of molecular probes and libraries of compounds for drug discovery. Its rigid core can be used to orient pharmacophoric elements in a precise manner, which can aid in the design of potent and selective enzyme inhibitors or receptor ligands. For example, related fused bicyclic ethers have been investigated for their potential as herbicides. nih.gov

Future interdisciplinary collaborations could explore its use as:

A chiral building block for asymmetric catalysis.

A core scaffold for creating probes to study biological processes.

A monomer for the synthesis of novel biodegradable polymers.

Advanced Computational Design and Virtual Screening for New Derivatives

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. The application of advanced computational design and virtual screening to derivatives of this compound can guide synthetic efforts, saving time and resources.

Computational Design using methods like Density Functional Theory (DFT) can be employed to:

Predict Reactivity: Understand the electronic structure of the molecule to predict sites of reactivity and rationalize reaction outcomes, as has been done to understand rearrangement mechanisms. acs.org

Design Catalysts: Model transition states for potential catalytic transformations to design new catalysts that favor desired reaction pathways.

Calculate Properties: Predict the spectroscopic properties of new derivatives, which can aid in their characterization. This approach has been used to determine the absolute configuration of related natural products by comparing experimental and calculated electronic circular dichroism (ECD) spectra. umc.edu.dznih.gov

Virtual Screening involves computationally evaluating large libraries of virtual compounds for their potential to bind to a biological target. Starting from the this compound scaffold, vast virtual libraries of derivatives can be generated and screened in silico against proteins of therapeutic interest. This approach helps to prioritize which compounds to synthesize and test, focusing efforts on those with the highest probability of being active. Such in silico studies have been applied to other classes of compounds to identify potential enzyme inhibitors. researchgate.netscispace.com This strategy could be instrumental in exploring the potential of this scaffold in medicinal chemistry.

Q & A

Basic: What are the key synthetic routes for 9-Oxabicyclo[4.2.1]non-7-en-1-ol, and how can purity be ensured?

Methodological Answer:
The primary synthesis involves oxymercuration-demercuration of 1,3-cyclooctadiene with mercuric acetate in THF/water, followed by sodium borohydride reduction, yielding 37% of the target compound . Alternative routes include the base-mediated cyclization of ditosylate precursors in triethyleneglycol, which produces 9-oxabicyclo[4.2.1]nonane derivatives with higher yields (75%) under optimized conditions . To ensure purity:

  • Use preparative gas-liquid chromatography (GLC) for isolation.
  • Validate purity via 1H/13C NMR and compare spectral data with authenticated samples .
  • Monitor reaction progress with thin-layer chromatography (TLC) to minimize byproducts.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H and 13C NMR : Assign peaks to confirm bicyclic structure and hydroxyl group positioning. For example, characteristic signals for the oxabicyclo system appear at δ 3.15–2.91 ppm (protons adjacent to the oxygen bridge) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular formula (C8H12O2).
  • Infrared (IR) Spectroscopy : Identify the hydroxyl stretch (~3200–3600 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹).
  • InChI Key : Cross-reference with databases (e.g., JHDDNEHMEHJEBN-KVZVIFLMSA-N) for structural validation .

Advanced: How does this compound undergo intramolecular rearrangement with tetrazine derivatives?

Methodological Answer:
Reaction with tetrazine triggers an unusual [3+3] cycloaddition followed by retro-Diels-Alder cleavage , leading to ring expansion or contraction. For example, Kaya et al. (2017) observed a rearrangement to form a fused bicyclic ether system under mild conditions . Key steps:

  • Monitor reaction kinetics using variable-temperature NMR to track intermediate formation.
  • Employ density functional theory (DFT) calculations to model transition states and explain stereoelectronic control .
  • Use deuterium labeling to confirm hydrogen migration pathways.

Advanced: How can contradictory data on synthesis yields (e.g., 37% vs. 75%) be resolved?

Methodological Answer:
Contradictions often arise from substrate isomerism or reaction conditions :

  • Isomer Purity : Ensure starting materials (e.g., 1,3- vs. 1,4-cyclooctadiene) are isomerically pure via GC-MS analysis .
  • Catalytic Optimization : Test alternative catalysts (e.g., Au(I) complexes) to improve regioselectivity, as demonstrated in oxabicyclo syntheses .
  • Reproducibility Studies : Replicate protocols under inert atmospheres (e.g., argon) to exclude oxidative side reactions.

Advanced: What computational tools are suitable for predicting the reactivity of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model steric effects in the bicyclic framework to predict regioselectivity in nucleophilic additions.
  • DFT-Based Energy Profiling : Calculate activation barriers for ring-opening reactions (e.g., acid-catalyzed epoxide formation) .
  • Docking Studies : For bioactivity research, simulate interactions with enzyme active sites (e.g., carbonic anhydrase) using software like AutoDock Vina .

Advanced: How do stereochemical outcomes vary in derivatization reactions of this compound?

Methodological Answer:
Stereochemistry is influenced by bridgehead strain and substituent orientation :

  • Epoxidation : Use mCPBA to selectively oxidize the less hindered double bond, confirmed by X-ray crystallography .
  • Hydrogenation : Adams catalyst (PtO2) under H2 gas yields cis-fused products due to syn-addition, verified by NOESY correlations .
  • Chiral Resolutions : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers .

Advanced: What strategies are recommended for resolving ambiguities in impurity profiling?

Methodological Answer:

  • High-Resolution LC-MS : Detect trace impurities (e.g., unreacted dienes or mercury residues) with ppm-level sensitivity .
  • Comparative Spectra Analysis : Cross-check impurity peaks against databases like SpectraBase (ID: 98iRsg4owYB) .
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic conditions to identify degradation pathways .

Basic: How should researchers document experimental protocols for reproducibility?

Methodological Answer:

  • Detailed Procedural Notes : Specify solvent purity (e.g., "dry DCM"), reaction temperatures (±1°C), and catalyst loadings (e.g., "1.0 equiv. mCPBA") .
  • Supplementary Data : Include raw NMR spectra, chromatograms, and crystallographic CIF files in supporting information .
  • Critical Parameter Highlighting : Note air-sensitive steps (e.g., sodium borohydride reductions) and inert atmosphere requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.